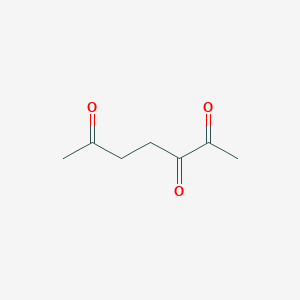
Heptane-2,3,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-2,3,6-trione, also known as this compound, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Heptane-2,3,6-trione serves as an important building block in organic synthesis. Its reactive carbonyl groups enable it to undergo various transformations:
- Formation of Complex Organic Molecules : It can be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Reactivity with Transition Metals : Research indicates that this compound can form stable complexes with transition metal derivatives (e.g., platinum(II)), which may enhance its utility in catalysis and materials science .
Catalysis
The compound's ability to coordinate with metal ions makes it a candidate for catalyzing reactions in organic chemistry:
- Metal-Catalyzed Reactions : this compound has been studied for its interactions with nickel(II) and cobalt(II) ions in methanol-water mixtures. These studies focus on the kinetics and mechanisms of reactions involving the triketone and metal ions, revealing insights into catalytic processes .
Biological Applications
While the biological interactions of this compound are not extensively explored, its structural features suggest potential applications:
- Enzyme Substrate Studies : The compound's unique structure allows it to be investigated as a substrate for various enzymes, providing insights into enzyme kinetics and mechanisms.
- Pharmaceutical Research : Given its reactivity and structural properties, this compound could be explored for developing novel therapeutic agents or as intermediates in drug synthesis.
Case Study 1: Metal Ion Interaction Studies
In a study examining the kinetics of this compound with nickel(II) ions, researchers observed significant changes in reaction rates depending on solvent composition. This highlights the compound's potential role in developing metal-based catalysts for organic transformations.
Case Study 2: Synthesis of Complex Molecules
A research group utilized this compound as a precursor to synthesize a series of biologically active compounds. The study demonstrated how modifying the reaction conditions could yield different derivatives with varying biological activities.
Eigenschaften
CAS-Nummer |
176237-95-9 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
heptane-2,3,6-trione |
InChI |
InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
XDJAUXXWCBLXGT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C(=O)C |
Kanonische SMILES |
CC(=O)CCC(=O)C(=O)C |
Synonyme |
2,3,6-Heptanetrione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















